[4-(4-fluorophenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
CAS No.:
Cat. No.: VC10091398
Molecular Formula: C20H22FN5O
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
methanone -](/images/structure/VC10091398.png)
Molecular Formula | C20H22FN5O |
---|---|
Molecular Weight | 367.4 g/mol |
IUPAC Name | [4-(4-fluorophenyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
Standard InChI | InChI=1S/C20H22FN5O/c1-13-12-17(18-14(2)23-24(3)19(18)22-13)20(27)26-10-8-25(9-11-26)16-6-4-15(21)5-7-16/h4-7,12H,8-11H2,1-3H3 |
Standard InChI Key | HNXVNWLVLVUUMT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
The compound 4-(4-fluorophenyl)piperazinomethanone is a complex organic molecule that combines elements of piperazine and pyrazolopyridine rings. This compound is not directly mentioned in the provided search results, so we will discuss its potential properties and applications based on similar compounds and general principles of organic chemistry.
Potential Biological Activities
Compounds with similar structures, such as those containing pyrazole or piperazine rings, often exhibit a range of biological activities. For example:
-
Pyrazole Derivatives: These are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
-
Piperazine Derivatives: These compounds are often used in pharmaceuticals due to their ability to interact with various biological targets, including receptors and enzymes.
Synthesis and Characterization
The synthesis of such compounds typically involves reactions that form the methanone linkage between the piperazine and pyrazolopyridine moieties. Characterization would involve spectroscopic methods like NMR and MS to confirm the structure.
Research Findings
While specific research findings for this exact compound are not available, studies on similar compounds suggest potential applications in medicinal chemistry. For instance, pyrazole derivatives have been explored for their anticancer properties , and piperazine derivatives are used in various therapeutic areas.
Data Tables
Since specific data for this compound is not available, we can create a hypothetical table based on similar compounds:
Property | Hypothetical Value | Similar Compounds |
---|---|---|
Molecular Weight | Approximately 400 g/mol | Similar to other pyrazole-piperazine compounds |
Solubility | Variable | Depends on specific substituents |
Biological Activity | Potential anticancer or antimicrobial | Based on pyrazole and piperazine derivatives |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume